Benzene, [(2-bromoethyl)sulfonyl]-
Description
Conceptual Framework of Aryl Sulfonyl and Bromoethyl Moieties in Synthetic Design
The synthetic utility of (2-bromoethyl)sulfonylated benzene (B151609) derivatives is rooted in the distinct and complementary reactivity of its two key functional moieties: the aryl sulfonyl group and the bromoethyl group.
The aryl sulfonyl group (Ar-SO₂-) is a robust and versatile functional group in organic synthesis. cmu.eduresearchgate.net Its strong electron-withdrawing nature can influence the reactivity of the adjacent aromatic ring and alkyl chain. nih.gov The sulfonyl group is known for its stability under a wide range of reaction conditions, yet it can also serve as an excellent leaving group in certain nucleophilic substitution and coupling reactions. acs.orgresearchgate.net This group can be introduced through various methods, including the sulfonylation of aromatic compounds. researchgate.net In some synthetic strategies, the sulfonyl group can act as a temporary "blocking group" to direct other substituents to specific positions on the aromatic ring before being removed. masterorganicchemistry.com
The bromoethyl group (-CH₂CH₂Br) provides a highly reactive site for synthetic modification. The carbon-bromine bond is relatively weak, making the bromine atom a good leaving group in nucleophilic substitution reactions. fiveable.me This allows for the straightforward introduction of a wide array of other functional groups, such as amines, alcohols, thiols, and cyanides, by reacting the compound with appropriate nucleophiles. bloomtechz.comnbinno.com This functional handle is crucial for chain extension and the construction of more elaborate molecular frameworks. bloomtechz.comnbinno.com
The combination of these two moieties in a single molecule creates a powerful bifunctional building block. This design allows chemists to perform sequential reactions, first utilizing the reactivity of the bromoethyl group and then, under different conditions, leveraging the properties of the aryl sulfonyl group, or vice versa. This orthogonal reactivity is a cornerstone of modern synthetic strategy, enabling the efficient assembly of complex target molecules from simpler, well-defined precursors. tandfonline.comtandfonline.com
| Functional Group | Type of Reactions | Role in Synthesis |
| Aryl Sulfonyl | Nucleophilic Aromatic Substitution, Suzuki Coupling (as leaving group), Reduction | Activating group, Stabilizing group, Leaving group, Blocking group acs.orgresearchgate.netmasterorganicchemistry.com |
| Bromoethyl | Nucleophilic Substitution (SN2), Elimination, Grignard Reagent Formation | Electrophilic handle for C-C and C-heteroatom bond formation, Precursor to alkenes bloomtechz.comfiveable.me |
Significance of Bridging Ligands and Reactive Functional Groups in Advanced Organic Synthesis
The construction of advanced materials and complex molecular systems often relies on components that can link different molecular units together. A bridging ligand is a key concept in coordination chemistry, defined as a ligand that connects two or more atoms, typically metal ions. taylorandfrancis.comyoutube.com These ligands are fundamental to creating multicenter coordination complexes, which are important in catalysis, magnetism, and the formation of coordination polymers and metal-organic frameworks (MOFs). youtube.commdpi.comnih.gov While Benzene, [(2-bromoethyl)sulfonyl]- is not itself a bridging ligand, its polyfunctional nature makes it an ideal scaffold for designing one. For instance, the bromoethyl group can be chemically modified to install a second coordinating site (e.g., a nitrogen or oxygen-containing group), which, in conjunction with the sulfonyl oxygens or the aromatic π-system, could then bridge multiple metal centers. taylorandfrancis.com The ability to tune the properties of such ligands by modifying the aromatic ring or the linking chain is a powerful strategy in materials design. taylorandfrancis.com
The concept of reactive functional groups is central to all organic synthesis. ncert.nic.in These are specific arrangements of atoms within a molecule that are responsible for its characteristic chemical reactions. In (2-bromoethyl)sulfonylated benzene, the sulfonyl and bromoethyl groups are the primary reactive sites. The presence of more than one such group leads to a polyfunctional compound . ncert.nic.in The strategic advantage of polyfunctionality is the ability to build complex structures through a series of controlled chemical transformations at these specific sites. mdpi.com The sulfonyl group can influence reactions on the aromatic ring, while the bromoethyl group offers a point for nucleophilic attack, allowing for the assembly of intricate architectures from a single, versatile starting material. nih.gov
Current Research Landscape and Future Directions for Polyfunctionalized Aromatic Systems
The current research landscape in organic and materials chemistry shows a strong emphasis on the development of functional, complex molecules. Polyfunctionalized aromatic systems, like the derivatives of Benzene, [(2-bromoethyl)sulfonyl]-, are at the heart of this trend. They serve as key intermediates in the synthesis of novel heterocyclic compounds, which are prevalent in pharmaceuticals, and in the creation of advanced materials. nih.govacs.org Research is increasingly focused on developing catalytic methods that can selectively functionalize specific sites on these molecules, enabling the rapid construction of molecular diversity. acs.org
Looking forward, the future for polyfunctionalized aromatic systems is promising and multifaceted.
Materials Science : These compounds are ideal building blocks for creating porous aromatic frameworks (PAFs) and metal-organic frameworks (MOFs). mdpi.comacs.org By modifying the bromoethyl group into other linkers, materials with tailored pore sizes and chemical properties can be designed for applications in gas storage, separation, and catalysis. taylorandfrancis.comacs.org The inherent aromaticity and stability of the core structure contribute to the robustness of the resulting materials. mdpi.com
Medicinal Chemistry : The ability to introduce various functional groups onto the (2-bromoethyl)sulfonylated benzene scaffold allows for the generation of large libraries of compounds for drug discovery. The sulfone moiety itself is a common feature in many bioactive molecules, acting as a stable and effective hydrogen bond acceptor. researchgate.net
Organic Coatings and Polymers : The reactive nature of these building blocks allows for their incorporation into polymer backbones or as pendant groups. mdpi.comacs.orgmdpi.com This can be used to develop functional coatings with enhanced properties like friction resistance, or to create high-performance polymers with superior thermal and mechanical stability. mdpi.commdpi.com
The continued exploration of the reactivity of these versatile platforms will undoubtedly lead to new synthetic methodologies and the discovery of novel molecules with valuable applications across science and technology.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromoethylsulfonylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2S/c9-6-7-12(10,11)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXCUMOWGVFRXPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20501105 | |
| Record name | (2-Bromoethanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38798-68-4 | |
| Record name | (2-Bromoethanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20501105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromoethyl Sulfonylated Benzene Derivatives
Strategies for Introduction of the Sulfonyl Moiety onto Benzene (B151609) Rings
The formation of the aryl sulfone linkage is a critical step in the synthesis of (2-bromoethyl)sulfonylated benzene derivatives. This can be achieved through several methodologies, primarily involving electrophilic sulfonylation reactions or oxidation of precursor thioethers.
Electrophilic Sulfonylation Reactions
Electrophilic aromatic substitution is a fundamental process for introducing functional groups onto a benzene ring. wikipedia.orgmasterorganicchemistry.com In the context of synthesizing (2-bromoethyl)sulfonylated benzenes, this involves the reaction of a benzene derivative with a suitable sulfonylating agent.
Direct Sulfonyl Halide Functionalization on Benzene Derivatives
The Friedel-Crafts sulfonylation is a classic and widely used method for creating aryl sulfones. researchgate.net This reaction typically involves the use of a sulfonyl chloride, such as 2-bromoethanesulfonyl chloride, in the presence of a Lewis acid catalyst. The Lewis acid, for instance, aluminum trichloride (B1173362) (AlCl₃), activates the sulfonyl chloride, making it a more potent electrophile for the aromatic ring to attack. wikipedia.orgcore.ac.uk
The reaction of benzene with 2-bromoethanesulfonyl chloride in the presence of a Lewis acid would theoretically yield Benzene, [(2-bromoethyl)sulfonyl]-. However, the conditions for such reactions often need to be carefully controlled to prevent unwanted side reactions. The choice of Lewis acid and solvent can significantly influence the reaction's outcome. core.ac.uk For instance, studies on the methanesulfonylation of benzene have explored various Lewis acids, with some like AlBr₃ and BF₃ showing no reaction, while others provided varying yields of the corresponding sulfone. core.ac.uk
A general representation of this direct functionalization is as follows:

Catalytic Approaches in Sulfonylation Processes
To overcome some of the limitations of traditional Friedel-Crafts reactions, which often require stoichiometric amounts of Lewis acids and can lead to purification challenges, various catalytic systems have been developed. researchgate.net These catalytic methods aim to provide milder, more efficient, and environmentally benign routes to aryl sulfones.
Several catalysts have been investigated for the sulfonylation of arenes, including:
Lithium perchlorate (B79767) (LiClO₄) : This catalyst has been shown to be effective for the sulfonylation of aromatic compounds under nearly neutral conditions, offering a simple and practical alternative to strong acid-catalyzed methods. thieme-connect.com
Zeolites, K10 montmorillonite, and P₂O₅/silica-gel : These solid acid catalysts offer advantages in terms of handling, recovery, and reusability. researchgate.net
Lanthanide triflates (Ln(OTf)₃) : These have been used as sustainable catalysts for aromatic sulfonylation, particularly under microwave irradiation, with ytterbium triflate (Yb(OTf)₃) showing high efficiency. researchgate.net
Palladium-catalyzed reactions : Protocols have been developed for the synthesis of diaryl sulfones from arenes through C-H activation, utilizing N-methoxy arenesulfonamide as a sulfonyl donor. researchgate.net
These catalytic approaches offer a diverse toolbox for the synthesis of aryl sulfones, potentially applicable to the preparation of (2-bromoethyl)sulfonylated benzene derivatives.
Formation of Sulfonyl Bonds via Oxidation Pathways
An alternative and widely employed strategy for the synthesis of sulfones involves the oxidation of the corresponding thioethers. rsc.orgorganic-chemistry.org This two-step process first involves the formation of a C-S bond, followed by oxidation of the sulfur atom.
The precursor for Benzene, [(2-bromoethyl)sulfonyl]-, would be [(2-bromoethyl)sulfanyl]benzene. sigmaaldrich.com The oxidation of this thioether to the sulfone can be achieved using a variety of oxidizing agents. Hydrogen peroxide (H₂O₂) is a common and environmentally friendly oxidant for this transformation. google.comresearchgate.net The reaction can be catalyzed by various metal compounds or proceed under catalyst-free conditions, depending on the substrate and desired selectivity. organic-chemistry.orggoogle.comorganic-chemistry.org
The oxidation typically proceeds in a stepwise manner, first forming the sulfoxide (B87167) and then the sulfone. rsc.org Controlling the stoichiometry of the oxidizing agent can allow for the selective formation of either the sulfoxide or the sulfone. organic-chemistry.orgorganic-chemistry.org For the synthesis of the target sulfone, an excess of the oxidizing agent or more forcing reaction conditions are generally required.
Several catalytic systems have been developed to facilitate the oxidation of thioethers to sulfones, including:
Titanium-containing zeolites (TS-1) : These have been shown to catalyze the oxidation of thioethers with hydrogen peroxide, with the reaction being selective for the sulfone product. rsc.org
Polyoxomolybdates : Certain organic ligand-modified polyoxomolybdates have demonstrated high catalytic activity for the selective oxidation of thioethers. rsc.org
Tungstate-based catalysts : A system consisting of sodium tungstate, phenylphosphonic acid, and a phase-transfer catalyst has been reported for the efficient oxidation of sulfides to sulfones using aqueous hydrogen peroxide. researchgate.net
Fungi : Certain strains of fungi, such as Aspergillus ochraceus and Penicillium funiculosum, have been identified as capable of oxidizing alkyl aryl sulfides to the corresponding sulfones in high yields under mild, environmentally benign conditions. orientjchem.org
The oxidation of [(2-bromoethyl)sulfanyl]benzene represents a viable and often preferred route to Benzene, [(2-bromoethyl)sulfonyl]- due to the ready availability of the starting thioether and the efficiency of the oxidation step.
Bromination Techniques for Ethyl Side Chains on Benzene Derivatives
The introduction of a bromine atom onto the ethyl side chain is the second key transformation in the synthesis of the target compound. This is typically achieved through the addition of hydrogen bromide (HBr) to a styrene (B11656) derivative.
Anti-Markovnikov Addition of Hydrogen Bromide to Styrene Derivatives
The regioselectivity of HBr addition to an alkene is a critical consideration. In the absence of radical initiators, the addition of HBr to an unsymmetrical alkene, such as styrene, follows Markovnikov's rule, where the bromine atom adds to the more substituted carbon of the double bond. utexas.edumasterorganicchemistry.com This would lead to the formation of (1-bromoethyl)benzene.
However, to obtain the desired (2-bromoethyl)sulfonylated benzene derivative, an anti-Markovnikov addition is required, placing the bromine atom on the less substituted carbon. This is achieved by performing the hydrobromination reaction in the presence of a radical initiator, such as peroxides (e.g., hydrogen peroxide) or azobisisobutyronitrile (AIBN). youtube.comlibretexts.orgchemicalbook.comrsc.orgkhanacademy.org
The mechanism for the anti-Markovnikov addition of HBr proceeds via a free-radical chain reaction:
Initiation : The peroxide or AIBN decomposes upon heating or exposure to UV light to generate radicals. These radicals then react with HBr to produce a bromine radical (Br•). libretexts.org
Propagation : The bromine radical adds to the less substituted carbon of the styrene double bond. This addition forms a more stable benzylic radical on the carbon adjacent to the benzene ring. youtube.comyoutube.com This benzylic radical then abstracts a hydrogen atom from another molecule of HBr, forming the (2-bromoethyl)benzene (B7723623) product and regenerating a bromine radical, which continues the chain reaction. youtube.com
Termination : The reaction is terminated when two radicals combine. libretexts.org
The synthesis of (2-bromoethyl)benzene via the anti-Markovnikov addition of HBr to styrene is a well-established and high-yielding reaction. chemicalbook.com This product can then be used in subsequent reactions, such as oxidation of a pre-installed thioether group, to yield the final (2-bromoethyl)sulfonylated benzene derivative. Alternatively, a vinylsulfonylbenzene could potentially undergo a similar anti-Markovnikov hydrobromination, though specific literature on this direct transformation is less common. The addition of HBr to vinyl bromide, a related substrate, proceeds to give the geminal dibromide, highlighting the influence of substituents on the reaction outcome. stackexchange.com
Radical-Chain Reactions in Bromoethyl Group Formation
Initiation: The reaction is initiated by the formation of a radical species. This is often accomplished by the homolytic cleavage of a weak bond, a process that can be induced by heat or UV radiation. libretexts.orglibretexts.org Compounds that readily undergo this cleavage to generate radicals are known as radical initiators. libretexts.org For the formation of a bromoethyl group, common initiators include peroxides and N-bromosuccinimide (NBS). lumenlearning.comlibretexts.org Molecular bromine (Br₂) can also undergo homolytic cleavage when subjected to heat or light to form two bromine radicals. libretexts.org
Propagation: This is the "chain" part of the reaction. A bromine radical, once generated, can react with a stable molecule to create a new radical, which then continues the chain. lumenlearning.comlibretexts.org In the context of forming a (2-bromoethyl)benzene precursor, the reaction involves the anti-Markovnikov addition of hydrogen bromide (HBr) to styrene (vinylbenzene). A bromine radical adds to the double bond of styrene at the terminal carbon, which results in the formation of a more stable benzylic radical on the adjacent carbon. youtube.com This newly formed carbon radical then abstracts a hydrogen atom from another molecule of HBr, yielding the (2-bromoethyl)benzene product and regenerating a bromine radical, which can then participate in the next cycle. lumenlearning.com The use of initiators like azobisisobutyronitrile (AIBN) facilitates this radical addition, ensuring high efficiency. chemicalbook.com
Termination: The chain reaction ceases when two radical species react with each other to form a stable, non-radical molecule. lumenlearning.comlibretexts.org This is a thermodynamically favorable event but is relatively rare due to the low concentration of radicals in the reaction mixture at any given time. libretexts.org
This radical-chain mechanism is highly effective for producing (2-bromoethyl)benzene, a direct precursor which can then be subjected to sulfonation to yield the final product. chemicalbook.com The regioselectivity of the radical addition of HBr is a key advantage, leading specifically to the 2-bromoethyl isomer. youtube.com
Halogenation with Specific Lewis Acid Catalysts
The direct halogenation of benzene and its derivatives is a fundamental electrophilic aromatic substitution reaction that typically requires a catalyst to activate the halogen. libretexts.org Lewis acids are commonly employed for this purpose, as they polarize the halogen-halogen bond, making the halogen a much stronger electrophile capable of overcoming the aromatic stability of the benzene ring. libretexts.orguobabylon.edu.iqlibretexts.org
Common Lewis acid catalysts for bromination include aluminum bromide (AlBr₃) and ferric bromide (FeBr₃). libretexts.orgquora.com The catalyst coordinates with the bromine molecule (Br₂), inducing a polarization that creates a highly electrophilic bromine species (Br⁺). libretexts.orglibretexts.org This activated electrophile is then attacked by the electron-rich benzene ring, leading to the substitution of a hydrogen atom with a bromine atom. libretexts.org
More advanced catalytic systems have been developed for the highly selective halogenation of aromatic compounds. For instance, zirconium tetrachloride (ZrCl₄) has been described as an efficient and simple catalyst for the halogenation of various aromatic compounds using N-halosuccinimides (NCS, NBS) as the halogen source. researchgate.net This method allows for chlorination and bromination to be performed with high selectivity under mild reaction conditions. researchgate.net
In the context of synthesizing sulfonylated benzene derivatives, specific methods involving Lewis acids have been developed. A patented method for the synthesis of 2-bromobenzenesulfonyl chloride utilizes a diazotization reaction of 2-bromoaniline (B46623) in the presence of a Lewis acid like ferric chloride or zinc chloride. google.com In this process, the substituted aniline (B41778) undergoes diazotization, and the resulting diazonium salt, stabilized by the Lewis acid, is then subjected to a sulfonyl chlorination reaction. This approach is noted for its low cost and suitability for industrial-scale production. google.com
Table 1: Lewis Acid Catalysts in Aromatic Halogenation
| Catalyst | Halogen Source | Reaction Type | Key Feature | Reference |
|---|---|---|---|---|
| Aluminum Bromide (AlBr₃) | Br₂ | Electrophilic Aromatic Substitution | Activates bromine by polarization. libretexts.orglibretexts.org | libretexts.orglibretexts.org |
| Ferric Bromide (FeBr₃) | Br₂ | Electrophilic Aromatic Substitution | Commonly used catalyst for aromatic bromination. quora.com | quora.com |
| Zirconium Tetrachloride (ZrCl₄) | N-Bromosuccinimide (NBS) | Electrophilic Aromatic Substitution | Allows for high selectivity under mild conditions. researchgate.net | researchgate.net |
| Ferric Chloride (FeCl₃) / Zinc Chloride (ZnCl₂) | From 2-bromoaniline via diazotization | Diazotization-Sulfonylation | Used in the synthesis of 2-bromobenzenesulfonyl chloride. google.com | google.com |
Convergent and Divergent Synthetic Pathways to Incorporate Both Functional Groups
The synthesis of complex molecules like Benzene, [(2-bromoethyl)sulfonyl]- requires strategic planning to introduce the two key functional groups—the sulfonyl group and the bromoethyl group—onto the benzene ring. The order in which these groups are introduced is critical, as existing substituents on the ring influence the position of subsequent substitutions. lumenlearning.com Both sequential and one-pot strategies can be considered.
Sequential Functionalization Strategies
In a sequential approach, the functional groups are introduced in a stepwise manner. The choice of the first reaction is crucial as it determines the regiochemical outcome of the second step.
Pathway 1: Bromoethylation followed by Sulfonation
Formation of (2-Bromoethyl)benzene: This can be achieved via the anti-Markovnikov addition of hydrogen bromide to styrene, often using a radical initiator. chemicalbook.com Alternatively, 2-phenylethanol (B73330) can be treated with hydrogen bromide and sulfuric acid. prepchem.com
Sulfonation: The resulting (2-bromoethyl)benzene is then subjected to sulfonation. The ethyl group is an ortho, para-director. Therefore, reacting (2-bromoethyl)benzene with fuming sulfuric acid (H₂SO₄/SO₃) would yield a mixture of ortho- and para-substituted isomers of (2-bromoethyl)benzenesulfonic acid, which can then be converted to the target compound. uobabylon.edu.iq
Pathway 2: Sulfonation followed by Functionalization
Sulfonation of Benzene: Benzene can be reacted with fuming sulfuric acid to produce benzenesulfonic acid. uobabylon.edu.iq
Introduction of the Ethyl Group: The sulfonic acid group is a strong deactivator and a meta-director. Therefore, a subsequent Friedel-Crafts acylation with a reagent like 2-bromoacetyl chloride would be directed to the meta position. The resulting ketone would then need to be reduced to form the ethyl group. This pathway would lead to the meta isomer.
The synthesis of a specific isomer requires careful selection of the reaction sequence based on the directing effects of the substituents. lumenlearning.com
One-Pot Synthesis Approaches for Complex Architectures
One-pot synthesis, where multiple reaction steps are performed in a single reaction vessel without isolating intermediates, offers advantages in terms of efficiency and reduced waste. While a specific one-pot synthesis for Benzene, [(2-bromoethyl)sulfonyl]- is not widely documented, the principles can be applied. For instance, methodologies for the one-pot synthesis of polysubstituted benzene derivatives have been developed, often involving a cascade of reactions like Michael additions followed by cyclization and aromatization. nih.gov
A hypothetical one-pot approach for a related structure, a benzyl (B1604629) thioether, involves the reaction of a benzyl halide with thiourea, followed by in-situ hydrolysis and subsequent reaction with a second electrophile, all in a single pot. umich.edu This demonstrates the potential for tandem reactions to build complex molecules efficiently. Designing a one-pot synthesis for Benzene, [(2-bromoethyl)sulfonyl]- would be a complex task requiring careful selection of reagents and catalysts that are compatible with all reaction intermediates.
Optimization of Reaction Conditions and Yields in Multi-step Synthesis
For the synthesis of (2-bromoethyl)benzene, a key precursor, a study investigated the influence of various factors on the anti-Markovnikov addition of HBr to styrene. chemicalbook.com Through careful adjustment of these parameters, the yield of (2-bromoethyl)benzene was optimized to 95% under specific conditions of 80-90°C for 4 hours. chemicalbook.com This highlights the importance of fine-tuning reaction parameters.
Table 2: Optimization of (2-Bromoethyl)benzene Synthesis
| Parameter | Condition | Effect on Yield/Purity | Reference |
|---|---|---|---|
| Temperature | Optimized to 80-90°C | Maximizes reaction rate while minimizing side reactions. chemicalbook.com | chemicalbook.com |
| Reaction Time | Optimized to 4 hours | Ensures complete conversion of starting material. chemicalbook.com | chemicalbook.com |
| Catalyst | Azobisisobutyronitrile (AIBN) | Effectively initiates the radical chain reaction. chemicalbook.com | chemicalbook.com |
| Solvent | n-heptane | Provides a suitable medium for the reaction. chemicalbook.com | chemicalbook.com |
In more complex syntheses, such as those involving sulfoximines, optimization can be even more critical. Different substrates may require entirely different oxidizing agents and solvent systems to achieve good yields. For example, some sulfoximines are effectively oxidized with NaOCl·5H₂O in water, while more sterically hindered substrates require m-CPBA in DCM. researchgate.net
Chemical Reactivity and Reaction Mechanisms of 2 Bromoethyl Sulfonylated Benzene Derivatives
Reactivity of the Bromoethyl Group
The bromoethyl group in Benzene (B151609), [(2-bromoethyl)sulfonyl]- is the primary site for a variety of nucleophilic substitution and elimination reactions. The presence of the electron-withdrawing phenylsulfonyl group significantly influences the reactivity of the adjacent carbon-bromine bond.
Nucleophilic Substitution Pathways (SN1, SN2)
The carbon atom attached to the bromine in the bromoethyl group is electrophilic and susceptible to attack by nucleophiles. The reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions and the nature of the nucleophile.
Given that the bromine is on a primary carbon, the SN2 pathway is generally favored . In this concerted mechanism, a nucleophile attacks the carbon atom, leading to the simultaneous displacement of the bromide ion. The strong electron-withdrawing nature of the adjacent sulfonyl group enhances the electrophilicity of the carbon center, making it more susceptible to nucleophilic attack.
While less common for primary halides, an SN1-type mechanism could be envisaged under specific conditions that favor the formation of a carbocation intermediate. However, the formation of a primary carbocation is energetically unfavorable.
Table 1: Examples of Nucleophilic Substitution Reactions on Related Bromoalkanes
| Nucleophile | Product Type | Reaction Conditions | Reference |
| Cyanide (CN⁻) | Nitrile | Polar aprotic solvent | General textbook knowledge |
| Azide (N₃⁻) | Azide | Polar aprotic solvent | General textbook knowledge |
| Hydroxide (B78521) (OH⁻) | Alcohol | Protic solvent | General textbook knowledge |
| Alkoxide (RO⁻) | Ether | Williamson ether synthesis | General textbook knowledge |
| Thiolate (RS⁻) | Thioether | Polar aprotic solvent | General textbook knowledge |
This table illustrates general nucleophilic substitution reactions on primary bromoalkanes and serves as a predictive model for the reactivity of the bromoethyl group in the title compound.
Elimination Reactions for Alkene Formation
In the presence of a strong, non-nucleophilic base, Benzene, [(2-bromoethyl)sulfonyl]- can undergo an elimination reaction to form phenyl vinyl sulfone . The most common mechanism for this transformation is the E2 (bimolecular elimination) mechanism. libretexts.orgyoutube.com This reaction involves the abstraction of a proton from the carbon atom adjacent to the one bearing the bromine (the β-carbon) by the base, followed by the concerted elimination of the bromide ion and the formation of a carbon-carbon double bond. libretexts.orgyoutube.com
The acidity of the β-protons is increased by the electron-withdrawing effect of the sulfonyl group, facilitating their removal by a base. The resulting phenyl vinyl sulfone is a valuable synthetic intermediate, known to participate in various reactions such as Michael additions and Diels-Alder cycloadditions. orgsyn.orgwikipedia.org
Another potential elimination pathway, though less likely for a primary halide, is the E1 (unimolecular elimination) mechanism, which would proceed through a carbocation intermediate.
A related and important reaction for α-halo sulfones is the Ramberg-Bäcklund reaction , which converts them into alkenes in the presence of a base through a cyclic episulfone intermediate with the extrusion of sulfur dioxide. wikipedia.orgorganic-chemistry.org This reaction provides a powerful method for the formation of carbon-carbon double bonds.
Radical Reactivity and Intermediates
While ionic reactions are more common for the bromoethyl group, radical reactivity can also be induced under specific conditions, such as in the presence of radical initiators (e.g., AIBN) or upon photolysis. Abstraction of the bromine atom by a radical species would generate a primary alkyl radical.
This radical intermediate can then participate in various radical reactions, including:
Addition to multiple bonds: The radical can add to alkenes or alkynes, leading to the formation of new carbon-carbon bonds.
Hydrogen atom abstraction: The radical can abstract a hydrogen atom from a suitable donor, resulting in the reduction of the bromoethyl group.
Cyclization: If an appropriate unsaturated moiety is present elsewhere in the molecule, intramolecular radical cyclization can occur.
The study of radical reactions involving sulfonyl-containing compounds has shown that sulfonyl radicals can be generated and participate in various transformations. google.com While specific studies on the radical reactivity of Benzene, [(2-bromoethyl)sulfonyl]- are not abundant, the general principles of radical chemistry suggest that such pathways are feasible. Research on related systems, such as glycosyl phenyl sulfones, has shown that radical dimerization can occur. libretexts.org
Reactivity of the Sulfonyl Moiety
The sulfonyl group (SO₂) in Benzene, [(2-bromoethyl)sulfonyl]- is generally considered to be a stable functional group. However, under certain conditions, it can participate in chemical reactions, primarily acting as a leaving group or interacting with strong nucleophiles or electrophiles.
Sulfonyl Group as a Leaving Group in Substitution Reactions
The phenylsulfonyl group can act as a leaving group in nucleophilic substitution reactions, particularly in the context of dearomatization reactions where the aromatic ring is activated by coordination to a metal center. nih.gov In such cases, the sulfinate anion (PhSO₂⁻) is displaced by a nucleophile. nih.gov
Furthermore, in certain contexts, such as the Ramberg-Bäcklund reaction, the entire SO₂ group is eliminated from a cyclic intermediate. wikipedia.org
Interactions with Nucleophiles and Electrophiles
The sulfur atom in the sulfonyl group is in a high oxidation state (+6) and is electron-deficient. This makes it susceptible to attack by strong nucleophiles. However, direct nucleophilic attack on the sulfur atom of an aryl sulfone is generally difficult due to the stability of the sulfonyl group.
Conversely, the sulfonyl group is a strong electron-withdrawing group, which deactivates the attached benzene ring towards electrophilic aromatic substitution. nih.gov Any electrophilic attack on the benzene ring would be directed to the meta position relative to the sulfonyl group, and would require harsh reaction conditions. nih.gov
Recent research has shown that diphenyl sulfone derivatives can form intramolecular dimer radical anions upon pulse radiolysis, where the excess charge is delocalized over the phenyl rings and the d-orbitals of the sulfur atom. This indicates the ability of the sulfonyl group to participate in electron transfer processes and stabilize radical ion intermediates.
Table 2: Summary of Reactive Sites and Potential Transformations
| Reactive Site | Reaction Type | Key Reagents/Conditions | Potential Products |
| Bromoethyl Group | SN2 Substitution | Nucleophiles (e.g., CN⁻, N₃⁻, RO⁻) | Substituted ethyl phenyl sulfones |
| Bromoethyl Group | E2 Elimination | Strong, non-nucleophilic base | Phenyl vinyl sulfone |
| Bromoethyl Group | Radical Reaction | Radical initiator (e.g., AIBN) | Various radical-derived products |
| Sulfonyl Group | Leaving Group | Metal activation, strong nucleophiles | Desulfonylated products |
| Benzene Ring | Electrophilic Substitution | Strong electrophile, harsh conditions | Meta-substituted derivatives |
Aromatic Reactivity of the Benzene Ring
The sulfonyl group is a deactivating group, meaning it reduces the rate of electrophilic aromatic substitution compared to unsubstituted benzene. wikipedia.orgsaskoer.ca The electron density of the aromatic ring is decreased, making it less nucleophilic and therefore less reactive towards electrophiles. saskoer.ca
In terms of regioselectivity, the sulfonyl group is a meta-director. wikipedia.org This can be explained by examining the resonance structures of the carbocation intermediate (the arenium ion) formed during electrophilic attack. When the electrophile attacks the ortho or para positions, one of the resonance structures places a positive charge on the carbon atom directly attached to the electron-withdrawing sulfonyl group. This is a highly destabilized arrangement. organicchemistrytutor.com In contrast, attack at the meta position avoids placing the positive charge on this carbon, resulting in a more stable intermediate. wikipedia.orgorganicchemistrytutor.com Therefore, electrophilic substitution on "Benzene, [(2-bromoethyl)sulfonyl]-" will preferentially occur at the meta position.
It's important to note that while the sulfonyl group itself is the primary director of substitution, the bromoethyl chain does not significantly alter this regiochemical outcome. The directing effect is dominated by the atom directly attached to the ring, which in this case is the sulfur of the sulfonyl group.
The deactivating and meta-directing effects of sulfonyl groups are summarized in the table below.
| Substituent Effect | Influence on Reactivity | Directing Preference |
| Electron-withdrawing | Deactivating | Meta |
Data derived from established principles of electrophilic aromatic substitution. wikipedia.orgwikipedia.orgorganicchemistrytutor.com
Friedel-Crafts reactions, which include alkylation and acylation, are classic examples of electrophilic aromatic substitution. libretexts.orgbyjus.com However, these reactions are generally unsuccessful with strongly deactivated aromatic rings. stackexchange.comlibretexts.org The [(2-bromoethyl)sulfonyl] group is a strong deactivating group, and therefore, "Benzene, [(2-bromoethyl)sulfonyl]-" is not expected to undergo Friedel-Crafts reactions under standard conditions. reddit.com
The primary reason for this lack of reactivity is twofold:
Reduced Nucleophilicity: The electron-withdrawing sulfonyl group makes the benzene ring too electron-poor to attack the carbocation or acylium ion electrophiles generated in Friedel-Crafts reactions. reddit.com
Catalyst Complexation: The Lewis acid catalyst (e.g., AlCl₃) required for the reaction can coordinate with the oxygen atoms of the sulfonyl group. This further deactivates the ring and can render the catalyst ineffective. libretexts.org
Mild and efficient catalytic methods for Friedel-Crafts sulfonylation of arenes using solid acids like metal-exchanged montmorillonites and zeolites have been developed, which can in some cases overcome the limitations of traditional Lewis acids. rsc.org
Intramolecular Reaction Pathways and Cyclization Mechanisms
The presence of the 2-bromoethyl group provides opportunities for intramolecular reactions that are not possible with simple phenyl sulfones.
While less common than electrophilic or nucleophilic aromatic substitution, radical substitution reactions can occur. The bromoethyl group can be a precursor for radical generation. For instance, under radical-initiating conditions (e.g., using a radical initiator like AIBN or via photochemical activation), a carbon-centered radical could potentially be formed at the ethyl chain. However, direct intramolecular radical aromatic substitution onto the deactivated benzene ring is not a highly favored process.
More relevant are radical-triggered cyclization reactions. For example, radical-induced bicyclization cascades have been reported for related systems, leading to the formation of polycyclic sulfones. rsc.org These processes often involve the generation of an arylsulfonyl radical that can then participate in cyclization. rsc.org Furthermore, radical addition to alkenes and alkynes followed by trapping is a known method for constructing functionalized sulfonyl compounds. nih.gov
The "Benzene, [(2-bromoethyl)sulfonyl]-" structure is susceptible to certain rearrangement reactions, particularly under basic conditions. The most notable is the Ramberg-Bäcklund reaction . wikipedia.orgorganic-chemistry.org This reaction converts α-halo sulfones into alkenes through the action of a base. wikipedia.org
In the case of "Benzene, [(2-bromoethyl)sulfonyl]-", treatment with a strong base could lead to deprotonation at the carbon alpha to the sulfonyl group (the one adjacent to the bromine). The resulting carbanion could then undergo intramolecular nucleophilic attack on the carbon bearing the bromine, forming a transient three-membered cyclic sulfone (an episulfone). This intermediate is unstable and readily extrudes sulfur dioxide (SO₂) to form an alkene. wikipedia.org While the classical Ramberg-Bäcklund reaction involves a halogen on the other side of the sulfonyl group, related Michael-induced Ramberg-Bäcklund reactions have been observed in similar bromoethyl sulfone systems. tandfonline.comtandfonline.com
Another potential transformation involves 1,2-sulfone rearrangement, which can occur via nucleophilic addition to activated vinyl sulfones. rsc.org While "Benzene, [(2-bromoethyl)sulfonyl]-" is not a vinyl sulfone itself, elimination of HBr under certain conditions could generate phenyl vinyl sulfone in situ, which could then undergo such rearrangements.
The table below summarizes the key intramolecular reactions.
| Reaction Name | Description | Key Intermediate | Product Type |
| Ramberg-Bäcklund Reaction | Base-induced conversion of an α-halo sulfone to an alkene with extrusion of SO₂. | Episulfone | Alkene |
| Radical Cyclization | Formation of cyclic structures initiated by a radical species. | Radical species | Polycyclic sulfones |
Data compiled from studies on sulfone reactivity. rsc.orgwikipedia.orgorganic-chemistry.org
Advanced Spectroscopic Analysis and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.
In a hypothetical ¹H NMR spectrum, one would anticipate signals corresponding to the protons of the phenyl group and the ethyl chain. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically δ 7.5-8.0 ppm) due to the electron-withdrawing effect of the sulfonyl group. The methylene (B1212753) protons of the ethyl group would be expected to show distinct signals. The protons on the carbon adjacent to the sulfonyl group (α-protons) would be deshielded and appear at a lower field than the protons on the carbon bearing the bromine atom (β-protons). Spin-spin coupling between these adjacent methylene groups would likely result in a triplet-triplet pattern.
The ¹³C NMR spectrum would be expected to show distinct signals for the carbon atoms of the benzene (B151609) ring, with the carbon atom directly attached to the sulfonyl group being the most deshielded. The two methylene carbons of the ethyl chain would also exhibit characteristic chemical shifts.
To definitively assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be invaluable.
COSY (Correlation Spectroscopy): Would confirm the coupling between the adjacent methylene protons of the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence): Would correlate the proton signals of the ethyl group to their directly attached carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): Could provide information about the spatial proximity of different protons, which can be useful in confirming the conformation of the molecule.
Unfortunately, no published studies detailing the application of these 2D NMR techniques to Benzene, [(2-bromoethyl)sulfonyl]- could be located.
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy provides information about the functional groups present in a molecule.
The FT-IR and Raman spectra of Benzene, [(2-bromoethyl)sulfonyl]- would be expected to display characteristic absorption bands. The sulfonyl group (SO₂) typically shows strong, distinct stretching vibrations in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). The carbon-bromine (C-Br) stretching vibration is expected to appear in the fingerprint region, generally between 600 and 500 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present. While theoretical calculations could predict these frequencies, experimental spectra are necessary for confirmation.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
HRMS would be the definitive technique to confirm the molecular formula of Benzene, [(2-bromoethyl)sulfonyl]-. By providing a highly accurate mass measurement, it would allow for the unambiguous determination of the elemental composition as C₈H₉BrO₂S. The fragmentation pattern observed in the mass spectrum would also provide structural information, likely showing the loss of the bromine atom and fragmentation of the ethylsulfonyl chain.
Fragmentation Patterns and Structural Information
Mass spectrometry provides critical information regarding the structure of Benzene, [(2-bromoethyl)sulfonyl]- by analyzing the fragmentation patterns of its molecular ion. The molecular weight of the compound is 249.12 g/mol . nextpeptide.com In electron ionization (EI) mass spectrometry, the molecule is expected to form a molecular ion ([M]+) and a corresponding [M+2]+ ion of nearly equal intensity. This distinctive isotopic pattern is a hallmark of compounds containing a single bromine atom, due to the natural abundances of the 79Br and 81Br isotopes being approximately 50.54% and 49.46%, respectively. ulethbridge.ca
The fragmentation of the molecular ion provides further structural confirmation. Key fragmentation pathways for aryl sulfonyl compounds involve the cleavage of bonds adjacent to the sulfur atom and within the alkyl chain. Common fragments expected for Benzene, [(2-bromoethyl)sulfonyl]- include:
Loss of SO2: Sulfonates and sulfones readily lose a molecule of sulfur dioxide. aaqr.org
Formation of Phenyl Cation: A prominent peak at a mass-to-charge ratio (m/z) of 77 is characteristic of a monosubstituted benzene ring, corresponding to the [C₆H₅]⁺ fragment. ulethbridge.cadocbrown.info
Cleavage of the Ethyl Bromide Moiety: The molecule can fragment to lose the bromoethyl group or parts of it.
Table 1: Predicted Mass Spectrometry Fragmentation for Benzene, [(2-bromoethyl)sulfonyl]- An interactive table detailing the expected mass-to-charge ratios (m/z) of principal fragments.
| Fragment Ion Formula | Fragment Description | Predicted m/z |
|---|---|---|
| [C₈H₉BrO₂S]⁺ | Molecular Ion ([M]⁺) | 249/251 |
| [C₈H₉O₂S]⁺ | Loss of Bromine radical (·Br) | 169 |
| [C₆H₅SO₂]⁺ | Phenylsulfonyl cation | 141 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The ultraviolet-visible spectrum of Benzene, [(2-bromoethyl)sulfonyl]- is primarily determined by its aromatic chromophore, the benzene ring. The absorption of UV radiation corresponds to the excitation of electrons from lower energy ground states to higher energy excited states. shu.ac.uk For organic molecules, these typically involve transitions of n (non-bonding) or π (pi) electrons. pharmatutor.org
Electronic Transitions and Aromatic Chromophore Analysis
The electronic spectrum of benzene-containing compounds is characterized by transitions within the π-electron system of the ring. up.ac.za Unsubstituted benzene typically displays two primary absorption bands: an intense primary band around 180-200 nm and a weaker secondary band, which shows a distinct fine structure, around 260 nm. up.ac.zaresearchgate.net These absorptions are attributed to π → π* transitions. pharmatutor.org
When a substituent is attached to the benzene ring, the positions and intensities of these absorption bands can shift. The [(2-bromoethyl)sulfonyl] group, being an electron-withdrawing substituent, influences the electronic environment of the aromatic ring. This interaction alters the energy levels of the π orbitals, leading to a shift in the absorption maxima, typically a bathochromic shift (red shift) to longer wavelengths. up.ac.za The spectrum is therefore expected to show absorptions characteristic of a substituted benzene ring, likely involving both π → π* and possibly n → π* transitions, although the latter are often of much lower intensity. shu.ac.uk
Table 2: Expected Electronic Transitions for Benzene, [(2-bromoethyl)sulfonyl]- An interactive table summarizing the principal electronic transitions.
| Transition Type | Chromophore | Expected Wavelength Region (nm) |
|---|---|---|
| π → π* | Substituted Benzene Ring | ~200-230 (Primary Band) |
| π → π* | Substituted Benzene Ring | ~260-290 (Secondary Band) |
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While specific crystallographic data for Benzene, [(2-bromoethyl)sulfonyl]- is not available in the surveyed literature, the expected structural parameters can be inferred from studies on benzene and related aryl sulfonyl compounds. nih.govacs.org
An X-ray analysis would confirm the molecular geometry, including bond lengths, bond angles, and dihedral angles. The benzene ring itself would be confirmed as a planar, regular hexagon. youtube.com Key findings from X-ray studies on benzene show the carbon-carbon bond lengths to be uniform at approximately 1.397 Å with internal bond angles of 120°. youtube.com The geometry around the sulfur atom in the sulfonyl group is expected to be tetrahedral. The analysis would provide precise measurements for the C-S and S-O bond lengths and the O-S-O bond angle, which are crucial for understanding the electronic nature and steric profile of the sulfonyl group. Furthermore, the study would reveal the conformation of the bromoethyl side chain and the dihedral angle between the plane of the benzene ring and the C-S-C plane of the substituent. In the crystal lattice, intermolecular interactions such as hydrogen bonds or halogen bonds would be identified, which dictate the molecular packing. nih.gov
Table 3: Typical Structural Parameters for Aryl Sulfonyl Compounds from X-ray Diffraction An interactive table of expected bond lengths and angles based on analogous structures.
| Parameter | Description | Expected Value |
|---|---|---|
| C-C (Aromatic) | Bond length within the benzene ring | ~1.39 Å |
| C-C-C (Aromatic) | Bond angle within the benzene ring | ~120° |
| C-S | Bond length between aromatic carbon and sulfur | ~1.77 Å |
| S=O | Bond length of the sulfur-oxygen double bond | ~1.43 Å |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. For Benzene (B151609), [(2-bromoethyl)sulfonyl]-, DFT calculations provide fundamental insights into its geometry and chemical behavior. nih.gov
Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For Benzene, [(2-bromoethyl)sulfonyl]-, this involves determining the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. The sulfonyl group and the bromoethyl chain introduce conformational flexibility. Theoretical calculations on similar phenylsulfonyl derivatives show that the orientation of the phenyl ring relative to the sulfonyl group is a key geometric parameter. iucr.org In many sulfonamides, the phenyl ring is often found to be nearly orthogonal to the plane of the sulfonyl group's S-C bond. iucr.org Conformational analysis would explore the rotation around the C-S and C-C bonds of the ethyl group to identify the lowest energy conformers.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict a molecule's reactivity. wikipedia.orgnumberanalytics.comyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.comlibretexts.org The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity; a large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. nih.gov
For sulfonyl-containing aromatic compounds, the HOMO is typically distributed over the benzene ring, while the LUMO may be located on the sulfonyl group or other parts of the molecule. researchgate.net In the case of Benzene, [(2-bromoethyl)sulfonyl]-, the electron-withdrawing sulfonyl group and the bromine atom would influence the energy and distribution of these orbitals. DFT calculations can precisely determine the energies of the HOMO and LUMO and visualize their spatial distribution, offering predictions about how and where the molecule might react.
Table 1: Conceptual FMO Data and Its Significance
| Parameter | Description | Predicted Significance for Reactivity |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. A higher energy level indicates stronger electron-donating ability (nucleophilicity). youtube.com | The phenyl ring and sulfur lone pairs likely contribute, making these sites susceptible to electrophilic attack. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. A lower energy level indicates stronger electron-accepting ability (electrophilicity). youtube.com | The antibonding orbitals associated with the sulfonyl and C-Br bonds likely contribute, making these sites susceptible to nucleophilic attack. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ΔE = ELUMO - EHOMO). nih.gov | A smaller gap suggests higher reactivity, lower kinetic stability, and easier electronic excitation. |
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations compute the motion of atoms and molecules over time, providing a detailed view of conformational dynamics. koreascience.kr For a flexible molecule like Benzene, [(2-bromoethyl)sulfonyl]-, MD simulations can explore its vast conformational space by simulating its movements in a solvent environment at a given temperature and pressure. nih.govuantwerpen.be This method is particularly useful for understanding how the molecule behaves in solution, revealing the most populated conformations and the transitions between them. By using small molecules like benzene as probes in MD simulations, it is possible to identify potential binding sites on larger biomolecules. nih.gov
Quantum Chemical Calculations for Spectroscopic Prediction (e.g., NMR Chemical Shifts)
Quantum chemical methods, including DFT, are widely used to predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comufg.br By calculating the magnetic shielding tensor for each nucleus in the molecule's optimized geometry, one can predict its ¹H and ¹³C NMR spectra. modgraph.co.uk These predicted spectra can be compared with experimental data to confirm or help elucidate the molecular structure. For Benzene, [(2-bromoethyl)sulfonyl]-, such calculations would predict the chemical shifts for the protons and carbons of the phenyl ring and the ethyl chain. The accuracy of these predictions has become a powerful tool in structural chemistry. ufg.br
Modeling of Reaction Pathways and Transition States
Computational chemistry allows for the detailed modeling of chemical reaction mechanisms. rsc.org For Benzene, [(2-bromoethyl)sulfonyl]-, this could involve studying its synthesis or its reactions with other molecules. By mapping the potential energy surface, researchers can identify the minimum energy pathways from reactants to products. A key aspect of this is locating and characterizing the transition state—the highest energy point along the reaction coordinate—which governs the reaction's activation energy and rate. For instance, modeling could elucidate the mechanism of nucleophilic substitution at the carbon bearing the bromine atom.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. mdpi.com The Hirshfeld surface is a 3D map that partitions the crystal space, showing the regions where molecules are in contact. iucr.org It is color-coded to highlight different types of interactions and their relative strengths. Two-dimensional "fingerprint plots" are derived from the surface, summarizing the intermolecular contacts in a quantitative manner. researchgate.netnih.gov
Table 2: Typical Intermolecular Contacts and Their Percentage Contributions in Similar Sulfonyl-Containing Crystals
| Interaction Type | Description | Typical Contribution (%) |
|---|---|---|
| H···H | Contacts between hydrogen atoms. nih.gov | 40 - 60% |
| C···H/H···C | Interactions involving carbon and hydrogen, often part of C-H···π interactions. nih.govresearchgate.net | 15 - 30% |
| O···H/H···O | Hydrogen bonds involving oxygen atoms, typically from the sulfonyl group. iucr.orgresearchgate.net | 10 - 20% |
| Br···H/H···Br | Weak hydrogen bonds involving the bromine atom. iucr.org | 5 - 15% |
| C···C | π-π stacking interactions between aromatic rings. iucr.org | < 5% |
Derivatives and Analogues: Advanced Synthesis and Structure Activity Relationship Research
Synthesis of Substituted (2-Bromoethyl)benzenesulfonyl Derivatives
The synthesis of substituted (2-bromoethyl)benzenesulfonyl derivatives can be achieved through several strategic routes, primarily involving the introduction of substituents onto the benzene (B151609) ring either before or after the formation of the sulfonyl group and the subsequent attachment of the 2-bromoethyl moiety.
A common approach begins with a substituted benzene derivative, which is first sulfonylated to produce the corresponding substituted benzenesulfonyl chloride. This intermediate can then be reacted with a suitable precursor to introduce the 2-bromoethyl group. For instance, the reaction of a substituted benzenesulfonyl chloride with sodium sulfite (B76179) can yield a sodium benzenesulfinate (B1229208) salt. This salt can then undergo nucleophilic substitution with a dihaloethane, such as 1,2-dibromoethane (B42909), to afford the target substituted (2-bromoethyl)benzenesulfonyl derivative.
Alternatively, a substituted thiophenol can be alkylated with 1,2-dibromoethane to form a substituted (2-bromoethyl)phenyl sulfide (B99878). Subsequent oxidation of the sulfide to the corresponding sulfone, using oxidizing agents like hydrogen peroxide or a peroxy acid, yields the final product. The choice of synthetic route often depends on the nature and compatibility of the desired substituent with the reaction conditions.
Below is a table outlining the synthesis of representative substituted (2-bromoethyl)benzenesulfonyl derivatives:
| Substituent (X) | Starting Material (Aryl) | Synthetic Strategy | Product |
| 4-Methyl | 4-Methylbenzenesulfonyl chloride | 1. Reduction to sodium 4-methylbenzenesulfinate.2. Reaction with 1,2-dibromoethane. | 1-[(2-Bromoethyl)sulfonyl]-4-methylbenzene |
| 4-Chloro | 4-Chlorothiophenol | 1. Alkylation with 1,2-dibromoethane.2. Oxidation of the resulting sulfide. | 1-Chloro-4-[(2-bromoethyl)sulfonyl]benzene |
| 4-Nitro | 4-Nitrobenzenesulfonyl chloride | 1. Reduction to sodium 4-nitrobenzenesulfinate.2. Reaction with 1,2-dibromoethane. | 1-Nitro-4-[(2-bromoethyl)sulfonyl]benzene |
| 4-Methoxy | 4-Methoxythiophenol | 1. Alkylation with 1,2-dibromoethane.2. Oxidation of the resulting sulfide. | 1-Methoxy-4-[(2-bromoethyl)sulfonyl]benzene |
Investigation of Aryl Ring Substituent Effects on Reactivity and Properties
The nature of the substituent on the aryl ring significantly influences the reactivity and physicochemical properties of (2-bromoethyl)benzenesulfonyl derivatives. These effects can be broadly categorized into electronic and steric effects.
Electronic Effects: Substituents are classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -Br), nitro groups (-NO₂), and the sulfonyl group itself are EWGs. They decrease the electron density of the benzene ring through inductive and/or resonance effects. This makes the sulfonyl group a stronger electron-withdrawing entity, potentially increasing the reactivity of the bromoethyl group towards nucleophilic attack by making the adjacent carbon more electrophilic. However, strong deactivation of the ring can hinder electrophilic aromatic substitution reactions if further modification of the ring is desired. acs.orgnih.gov
Electron-Donating Groups (EDGs): Alkyl groups (e.g., -CH₃) and alkoxy groups (e.g., -OCH₃) are EDGs. They increase the electron density of the benzene ring, which can slightly decrease the electrophilicity of the sulfonyl group and the adjacent carbon of the bromoethyl chain. These groups activate the ring towards further electrophilic substitution. acs.orgnih.gov
Steric Effects: The size of the substituent can influence the approach of reactants and the conformation of the molecule. Bulky substituents in the ortho position can sterically hinder reactions at the sulfonyl group or the bromoethyl side chain.
The following table summarizes the expected effects of various substituents on the properties of (2-bromoethyl)benzenesulfonyl derivatives:
| Substituent | Electronic Effect | Effect on Reactivity of Bromoethyl Group (Nucleophilic Substitution) | Expected Influence on Physical Properties |
| -H | Neutral | Baseline reactivity | - |
| -CH₃ (Alkyl) | Electron-donating (weak) | Slightly decreased | Increased lipophilicity |
| -OCH₃ (Alkoxy) | Electron-donating (strong) | Decreased | Increased polarity and potential for H-bonding |
| -Cl (Halogen) | Electron-withdrawing | Increased | Increased molecular weight and lipophilicity |
| -NO₂ (Nitro) | Electron-withdrawing (strong) | Significantly increased | Increased polarity and melting point |
Design and Synthesis of Conformationally Constrained Analogues
The (2-bromoethyl)sulfonyl group possesses significant conformational flexibility due to rotation around several single bonds. To understand the spatial requirements for biological activity and to potentially enhance potency and selectivity, conformationally constrained analogues can be designed and synthesized. researchgate.net A primary strategy for achieving this is the incorporation of the sulfonyl moiety into a cyclic system. iomcworld.comenamine.net
This "rigidification" reduces the entropic penalty upon binding to a biological target, which can lead to a significant increase in binding affinity. acs.org Cyclic sulfones, such as derivatives of sulfolane (B150427) (a five-membered ring) or thiene-1,1-dioxide (a six-membered ring), serve as valuable scaffolds for creating these constrained analogues. iomcworld.comenamine.net
Design Strategy: The design of a conformationally constrained analogue would involve replacing the acyclic sulfonyl group with a cyclic sulfone. For example, the phenyl and bromoethyl groups could be appended to a sulfolane ring in a way that mimics a specific, presumed bioactive conformation of the parent molecule.
Synthetic Approaches: The synthesis of such cyclic sulfones can be achieved through various methods, including:
Ring-Closing Metathesis (RCM): A di-alkenyl sulfone can be cyclized using a Grubbs catalyst to form an unsaturated cyclic sulfone, which can be subsequently hydrogenated. iomcworld.com
Intramolecular Alkylation: A sulfone with appropriate functional groups, such as a halide and an enolate or another nucleophilic center, can undergo an intramolecular cyclization reaction.
Diels-Alder Reactions: Substituted dienes can react with sulfur dioxide to form cyclic sulfolenes, which are precursors to saturated cyclic sulfones. iomcworld.com
The table below illustrates a conceptual approach to designing conformationally constrained analogues:
| Analogue Type | Structural Feature | Rationale | Potential Synthetic Precursor |
| Sulfolane-based | Phenyl and bromoethyl groups attached to a five-membered cyclic sulfone | Restricts rotation around C-S bonds, fixing the relative orientation of the aryl and alkyl moieties. | A di-alkenyl sulfone with appropriate phenyl and bromo-precursor functionalities for RCM. |
| Thiane-1,1-dioxide-based | Phenyl and bromoethyl groups attached to a six-membered cyclic sulfone | Offers a different set of bond angles and conformational preferences compared to the five-membered ring. | A substituted 1,5-dihalopentane reacted with sodium sulfide, followed by oxidation. |
Structure-Activity Relationship (SAR) Studies for Targeted Applications
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound like [(2-bromoethyl)sulfonyl]benzene and its derivatives. These studies involve the systematic modification of the molecule's structure and the subsequent evaluation of the biological effects of these changes. nih.govnih.gov The goal is to identify the key structural features (pharmacophore) responsible for the desired activity and to refine the molecule to enhance potency, selectivity, and pharmacokinetic properties.
For the (2-bromoethyl)benzenesulfonyl scaffold, SAR studies would typically explore modifications in three main regions:
The Aryl Ring: A variety of substituents (e.g., halogens, alkyl, alkoxy, nitro groups) would be introduced at the ortho, meta, and para positions. This helps to probe the electronic and steric requirements of the target binding site. For example, a positive effect from a para-alkoxy group might suggest a hydrogen bond acceptor is favorable in that region of the binding pocket. nih.gov
The Sulfonyl Group: While less commonly modified, replacing the sulfone with a sulfoxide (B87167) or sulfide would reveal the importance of the oxidation state and the hydrogen-bonding capacity of the sulfonyl oxygens. nih.gov
The Bromoethyl Group: The bromine atom is a key reactive group. Its replacement with other halogens (Cl, I) or other leaving groups would modulate its reactivity. The length of the alkyl chain could also be varied to determine the optimal distance between the aryl sulfonyl moiety and the reactive center.
The findings from these systematic modifications are then compiled to build an SAR model, which guides the design of more potent and selective compounds.
The following table outlines a hypothetical SAR study for a targeted application:
| Modification Site | Variation | Rationale | Example Compound Series |
| Aryl Ring (para-position) | H, F, Cl, CH₃, OCH₃, NO₂ | To probe electronic and steric effects at this position. | 1-[(2-Bromoethyl)sulfonyl]-4-X-benzene |
| Aryl Ring (ortho, meta) | Introduction of substituents at other positions | To map the entire binding pocket around the aryl ring. | 1-[(2-Bromoethyl)sulfonyl]-2-X-benzene and 1-[(2-Bromoethyl)sulfonyl]-3-X-benzene |
| Ethyl Chain | -CH₂CH₂Br -> -CH₂Br-CH₂CH₂Br -> -CH₂CH₂CH₂Br | To investigate the optimal distance and reactivity of the leaving group. | [(Bromomethyl)sulfonyl]benzene[(3-Bromopropyl)sulfonyl]benzene |
| Sulfonyl Group | -SO₂- -> -SO- | To assess the importance of the sulfone's hydrogen bond accepting capacity. | [(2-Bromoethyl)sulfinyl]benzene |
Through such iterative cycles of design, synthesis, and biological testing, a detailed understanding of the SAR can be established, leading to the development of derivatives with optimized properties for a specific application.
Applications in Advanced Organic Synthesis and Materials Science
Role as Key Building Blocks in Complex Molecule Synthesis
In organic synthesis, "building blocks" are relatively simple molecules that can be pieced together to form larger, more complex structures. Benzene (B151609), [(2-bromoethyl)sulfonyl]- serves as an exemplary building block due to its dual functionality. The bromine atom on the ethyl chain is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the attachment of a wide variety of other molecular fragments, effectively using the bromoethyl group as a linker.
Furthermore, elimination of hydrogen bromide (HBr) from this compound yields phenyl vinyl sulfone. chemimpex.com Phenyl vinyl sulfone is itself a versatile building block, known for its ability to participate in numerous organic reactions. chemimpex.com Its utility in creating complex molecules is appreciated by researchers for its stability and compatibility with various functional groups, which aids in the design of intricate molecular architectures. chemimpex.com The sulfone group is a key structural motif in many biologically active compounds and complex materials, and this compound provides a direct route for its incorporation. For instance, sulfonamides are recognized as privileged substructures in medicinal chemistry, and building blocks containing sulfonyl groups are crucial for their synthesis. sigmaaldrich.com
Utilization as Reactive Intermediates in Industrial Processes and Research
A reactive intermediate is a short-lived, high-energy, and highly reactive molecule that is generated in a chemical reaction and quickly converted into a more stable product. Benzene, [(2-bromoethyl)sulfonyl]- is a stable precursor to one such important intermediate: phenyl vinyl sulfone. chemimpex.comscripps.edu
Upon treatment with a base, Benzene, [(2-bromoethyl)sulfonyl]- readily undergoes an elimination reaction to form phenyl vinyl sulfone. This intermediate is a powerful Michael acceptor, meaning its vinyl group is highly susceptible to attack by nucleophiles. scripps.edu This reactivity is central to its use in both industrial and research settings. The reaction, known as the Michael addition, is a fundamental carbon-carbon bond-forming reaction, enabling chemists to build molecular complexity efficiently. The phenylsulfonyl group activates the vinyl group, making this addition reaction favorable. The stability and reactivity of vinyl sulfones make them valuable intermediates in the synthesis of a wide range of organic compounds. chemimpex.comscripps.edu
Precursors for Novel Polymer Architectures
The structure of Benzene, [(2-bromoethyl)sulfonyl]- makes it an ideal precursor for creating a variety of advanced polymers. Its ability to be converted into a polymerizable monomer or to act as an initiator for polymerization reactions opens avenues for new materials with tailored properties.
Atom Transfer Radical Polymerization (ATRP) is a powerful method for creating well-defined polymers with controlled molecular weight and narrow molecular weight distributions. The process relies on a chemical initiator, typically an alkyl halide, that contains a transferable halogen atom. acs.org
Sulfonyl halide initiators are known to effectively initiate polymerization. wikipedia.org The structure of Benzene, [(2-bromoethyl)sulfonyl]-, containing an activated carbon-bromine bond adjacent to the strongly electron-withdrawing sulfonyl group, makes it a suitable candidate for an ATRP initiator. The initiator determines the number of growing polymer chains; for polymers with a narrow size distribution, the rate of initiation must be fast. wikipedia.org The electron-withdrawing nature of the phenylsulfonyl group weakens the C-Br bond, facilitating its homolytic cleavage and the initiation of the polymerization process.
Porous organic polymers (POPs) are materials characterized by high surface areas and interconnected voids, making them useful for applications like gas storage and separation. google.com These materials are constructed by linking organic building units, or monomers, together. google.com
Benzene, [(2-bromoethyl)sulfonyl]- can be converted into the monomer phenyl vinyl sulfone through an elimination reaction. chemimpex.com This monomer can then undergo polymerization to create polymers with pendant phenylsulfonyl groups. researchgate.net The presence of the bulky and rigid phenylsulfonyl groups can prevent efficient packing of the polymer chains, thus creating intrinsic microporosity. Additionally, the sulfone group can be a site for further chemical modification. For example, the sulfonation of crosslinked styrene (B11656)/divinyl benzene copolymers is a known method to modify the surface properties of porous materials. rsc.org Similarly, using a sulfone-containing monomer like phenyl vinyl sulfone can directly build porosity and functionality into the polymer structure. nih.gov
Conjugated polymers are organic macromolecules with a backbone of alternating single and double bonds, which gives them unique electronic and optical properties. These properties can be finely tuned by chemical modification. youtube.com The introduction of different elements, such as the Group 16 elements (including sulfur), is a common strategy to adjust the polymer's electronic characteristics. rsc.org
The phenylsulfonyl group is a well-known electron-withdrawing group. ebi.ac.uk Integrating this group into a conjugated polymer system, either as part of the main chain or as a pendant side group, can significantly alter its electronic properties. This modification can lower the polymer's energy levels (HOMO and LUMO), affecting its redox potential, color, and charge transport capabilities. youtube.com This strategy is used to design materials for specific applications in organic electronics, such as transistors, LEDs, and solar cells. For instance, a monomer like 4-Vinylbenzylphenylsulfone has been synthesized and polymerized, demonstrating the successful integration of sulfone groups into vinyl-based polymers. researchgate.net
Contribution to the Synthesis of Fine Chemicals (e.g., Dyes, Pesticides)
Fine chemicals are pure, single substances produced in limited quantities for specialized applications. Benzene, [(2-bromoethyl)sulfonyl]- serves as a valuable precursor for two important classes of fine chemicals: reactive dyes and pesticides.
The key to its application in dye synthesis is its conversion to phenyl vinyl sulfone. The vinyl sulfone group is one of the most important reactive groups used in reactive dyes, which are used to color cellulosic fibers like cotton. textilementor.comblogspot.com These dyes, marketed under trade names like Remazol, form a stable, covalent bond between the dye's vinyl sulfone "hook" and the hydroxyl groups of the cellulose (B213188) fiber. wikipedia.orgblogspot.com This chemical bond results in excellent color fastness, meaning the color is highly resistant to fading and washing. textilementor.comlongwayeducation.com The process occurs in the presence of an alkali, which activates the fiber and facilitates the nucleophilic addition reaction. blogspot.com
In the field of agrochemicals, sulfone-containing compounds are actively being developed as new insecticides. acs.orgacs.org Research has shown that derivatives of benzenesulfonyl and benzenesulfonamide (B165840) exhibit significant insecticidal activities. nih.gov A recent study highlighted the design of novel sulfone compounds that showed high efficacy against major agricultural pests. acs.org Patents have noted that compounds like 2-bromobenzenesulfonyl chloride are important intermediates for the synthesis of pesticides. google.com Therefore, Benzene, [(2-bromoethyl)sulfonyl]- represents a key starting material for creating the benzenesulfonyl scaffold found in these modern agrochemicals.
Catalytic Applications and Mechanistic Insights
Role in Promoting Specific Organic Transformations
Sulfonylation Catalysis
No research could be found that describes the use of Benzene (B151609), [(2-bromoethyl)sulfonyl]- as a catalyst or reagent in sulfonylation reactions.
Investigation of Catalytic Mechanisms and Active Species
Consistent with the lack of reported catalytic applications, there are no mechanistic studies or investigations into the active species that would be formed if Benzene, [(2-bromoethyl)sulfonyl]- were to be used in a catalytic cycle.
Biological Interactions and Mechanistic Studies Excluding Clinical Human Trial Data
Enzyme Inhibition Studies of Sulfonylated Benzene (B151609) Derivatives
Benzenesulfonamides are a well-established class of enzyme inhibitors, most notably targeting carbonic anhydrases.
Substituted benzenesulfonamides are renowned for their potent inhibitory effects on carbonic anhydrases (CAs), a family of zinc metalloenzymes crucial for various physiological processes. There are several human (h) CA isoforms, and the inhibitory profile of benzenesulfonamides can vary significantly among them.
The primary sulfonamide moiety is a key pharmacophore, anchoring the inhibitor to the Zn(II) ion in the enzyme's active site. The substituents on the benzene ring play a crucial role in determining the affinity and isoform selectivity of the inhibitor. These "tails" can form additional interactions with the hydrophilic and hydrophobic regions of the active site cavity, thereby enhancing binding.
Studies have demonstrated that various benzenesulfonamide (B165840) derivatives exhibit potent inhibition against several CA isoforms, including the cytosolic hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII. For instance, a series of ureido-substituted benzenesulfonamides showed inhibition constants (Ki) in the nanomolar range against hCA II and β-CAs from pathogenic microorganisms like Candida albicans and Mycobacterium tuberculosis. Glycoconjugate benzene sulfonamides have also been synthesized and show inhibitory activity against hCA I, II, IX, and XII.
The inhibitory potency is highly dependent on the nature of the substituents. Novel benzenesulfonamides synthesized via click chemistry, incorporating aryl, alkyl, and cycloalkyl moieties, have shown to be medium-potency inhibitors of hCA I and II, but highly potent, low nanomolar to subnanomolar inhibitors of the tumor-associated hCA IX and XII.
Table 1: Inhibitory Activity of Representative Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms
| Compound Type | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
|---|---|---|---|---|
| Ureido-substituted benzenesulfonamides | - | - | - | - |
| C. albicans β-CA | - | - | 3.4 - 3970 | - |
| M. tuberculosis β-CAs | - | - | 4.8 - 6850 | - |
| Triazole-linked benzenesulfonamides | 41.5 - 1500 | 30.1 - 755 | 1.5 - 38.9 | 0.8 - 12.4 |
Data sourced from multiple studies on various derivatives and presented as ranges.
The mechanism of carbonic anhydrase inhibition by benzenesulfonamides has been extensively studied, with X-ray crystallography providing detailed insights into the enzyme-inhibitor binding interactions.
The binding is primarily coordinated by the sulfonamide group (-SO₂NH₂). The nitrogen atom of the deprotonated sulfonamide binds directly to the zinc ion at the catalytic core of the enzyme, displacing a water molecule or hydroxide (B78521) ion that is essential for the catalytic activity.
The benzene ring and its substituents extend into the active site cavity, which is divided into hydrophobic and hydrophilic halves. The specific interactions of these "tail" groups with amino acid residues lining the active site dictate the inhibitor's affinity and isoform selectivity. For example, structural studies have shown that residues at positions 92 and 131 are critical in determining the binding orientation and affinity of inhibitors. Molecular mechanics and quantitative structure-activity relationship (QSAR) studies suggest that van der Waals forces play a dominant role in the discrimination between different inhibitors.
Crystallographic studies of N-nitro sulfonamide derivatives with hCA II have further elucidated the binding mode, confirming the crucial role of the sulfonamide moiety and the influence of N-substitution on the interaction with the active site.
Anti-proliferative Activity and Associated Mechanisms in vitro
Various sulfonylated benzene derivatives have demonstrated significant anti-proliferative activity against a range of cancer cell lines in laboratory settings.
The anti-proliferative effects of benzenesulfonamide derivatives have been evaluated against numerous human cancer cell lines. These studies have revealed that the cytotoxic activity is often dependent on both the chemical structure of the compound and the specific cancer cell line being tested.
For example, novel N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides have shown anti-proliferative activity against breast cancer (MDA-MB-231, T-47D) and neuroblastoma (SK-N-MC) cell lines. In this series, certain substitutions on the phenyl ring significantly influenced the potency, with some compounds exhibiting higher activity than the standard anticancer drug etoposide. Similarly, a series of indolic benzenesulfonamides displayed potent anti-proliferative activity, with IC₅₀ values in the nanomolar range against HeLa cells and a broad panel of other cancer cell lines. Importantly, these compounds showed lower toxicity towards non-tumorigenic cells, indicating a potential therapeutic window.
Table 2: In Vitro Anti-proliferative Activity of Representative Benzenesulfonamide Derivatives
| Compound Class | Cell Line | IC₅₀ (µM) |
|---|---|---|
| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides | SK-N-MC | 24.9 - 25.2 |
| MDA-MB-231 | 30.4 | |
| Indolic benzenesulfonamides | HeLa | 0.0017 - 0.109 |
| Acylsulfonamides | HCT116 | Varies |
Data represents selected potent compounds from different studies.
The mechanisms underlying the anti-proliferative effects of sulfonylated benzene derivatives are multifaceted and appear to be compound-specific.
One of the key mechanisms identified for certain indolic benzenesulfonamides is the disruption of microtubule dynamics. These compounds can interfere with tubulin polymerization, leading to an arrest of the cell cycle in the G₂/M phase. This mitotic arrest subsequently triggers programmed cell death, or apoptosis, through the activation of caspases 3 and 7.
Other benzene derivatives and their metabolites have also been implicated in cellular damage. For instance, hydroquinone (B1673460) and p-benzoquinone, which are metabolites of benzene, have been shown to inhibit DNA topoisomerase II. This enzyme is essential for DNA replication and chromosome segregation. Inhibition of topoisomerase II can lead to DNA strand breaks and chromosomal translocations, which are hallmarks of certain types of leukemia. The mechanism of inhibition by p-benzoquinone is thought to involve binding to essential sulfhydryl groups on the enzyme.
Furthermore, studies on andrographolide (B1667393) analogs have pointed towards the modulation of signaling pathways like NF-κB and Wnt/β-catenin, which are critical for tumor cell proliferation and survival.
Interactions with Biomolecules (e.g., DNA Binding Studies)
Studies on benzenesulfonamide-based imine compounds have shown that they can bind to DNA. The binding affinity, determined by intrinsic binding constants, varies depending on the specific substituents. These compounds have been observed to displace ethidium (B1194527) bromide from DNA, indicating an intercalative or groove-binding mode of interaction. Molecular docking studies have further suggested that these molecules preferentially locate in the minor groove of the DNA double helix. The binding is stabilized by hydrogen bonds between the oxygen atoms of the sulfonamide group and guanine (B1146940) nucleotides of the DNA.
Newly synthesized sulfonamide derivatives containing a thiazolo-isoxazole fused ring system have also been shown to interact with DNA through a mixed-binding mode.
It is important to note that some haloethyl compounds, such as 1,3-bis(2-chloroethyl)-1-nitrosourea, are known to act as DNA cross-linking agents. This reaction typically involves an initial alkylation of a nucleophilic site on one DNA strand, followed by a second reaction with a site on the opposite strand, forming an ethyl bridge. While "Benzene, [(2-bromoethyl)sulfonyl]-" contains a 2-bromoethyl group, its potential for DNA cross-linking has not been specifically reported in the reviewed literature.
Insufficient Information Available for "Benzene, [(2-bromoethyl)sulfonyl]-" in Biological Research
Following a comprehensive search for "Benzene, [(2-bromoethyl)sulfonyl]-," with the chemical identifier CAS number 38798-68-4, it has been determined that there is a notable lack of scientific literature detailing its use as a biochemical reagent in life science research. Despite targeted inquiries into its potential roles as an enzyme inhibitor, protein modifier, or a tool in mechanistic studies, no substantive research findings or detailed applications have been identified in the public domain.
The investigation consistently encountered information pertaining to a structurally similar but distinct compound, "(2-Bromoethyl)benzene." This related molecule has documented applications in pharmaceutical synthesis. However, "Benzene, [(2-bromoethyl)sulfonyl]-" does not appear to be a widely utilized tool in the biochemical field, and as such, there is no basis to construct an article on its biological interactions or its exploration as a biochemical reagent as per the requested outline.
The available information is primarily limited to its identification and sale by chemical suppliers, which does not extend to the in-depth biological and mechanistic data required for the specified article. Without any research findings to report, the creation of a scientifically accurate and informative article on the biological interactions and mechanistic studies of "Benzene, [(2-bromoethyl)sulfonyl]-" is not possible at this time.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Benzene, [(2-bromoethyl)sulfonyl]-?
- Methodological Answer : The compound can be synthesized via sulfonylation of (2-bromoethyl)benzene derivatives. A common approach involves reacting (2-bromoethyl)benzene with a sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group. For example, using benzenesulfonyl chloride in anhydrous dichloromethane with triethylamine as a base at 0–5°C yields the sulfonyl product . Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended .
Q. How can the purity and structural integrity of Benzene, [(2-bromoethyl)sulfonyl]- be validated?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra for characteristic peaks (e.g., sulfonyl group resonance at ~3.5–4.0 ppm for CHBr and 7.5–8.5 ppm for aromatic protons) .
- Mass Spectrometry (MS) : Confirm molecular weight (MW = 243.07 g/mol) via high-resolution MS (HRMS) .
- Elemental Analysis : Verify C, H, Br, and S content to ensure stoichiometric consistency .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Ventilation : Use fume hoods due to potential release of brominated vapors .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Avoid skin contact, as bromoalkyl compounds can cause irritation .
- Storage : Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the bromoethyl group .
Advanced Research Questions
Q. How does the sulfonyl group influence the reactivity of the bromoethyl moiety in cross-coupling reactions?
- Methodological Answer : The sulfonyl group acts as an electron-withdrawing group (EWG), polarizing the C-Br bond and enhancing its susceptibility to nucleophilic substitution. For example, in Suzuki-Miyaura coupling, the bromoethyl group reacts with arylboronic acids in the presence of Pd(PPh)/KCO in THF/HO (80°C, 12h) to form biaryl derivatives. Computational studies (DFT) suggest the sulfonyl group lowers the activation energy for oxidative addition by ~15 kcal/mol compared to non-sulfonylated analogs .
Q. What strategies resolve contradictions in reported crystallographic data for sulfonylbenzene derivatives?
- Methodological Answer :
- Data Reconciliation : Cross-validate unit cell parameters (e.g., using SHELX for structure refinement) with single-crystal XRD data. For example, discrepancies in bond lengths (e.g., S=O at 1.43 Å vs. 1.45 Å) may arise from temperature-dependent lattice effects .
- Twinned Data Analysis : Employ twin refinement protocols in SHELXL for high-symmetry space groups (e.g., P/c) to resolve overlapping reflections .
Q. How can computational modeling predict the compound’s behavior in catalytic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to study transition states in substitution reactions. For instance, calculate the energy barrier for SN2 displacement of Br by nucleophiles like NaN .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict aggregation tendencies .
Application-Oriented Questions
Q. What role does this compound play in designing polymer electrolytes?
- Methodological Answer : The sulfonyl group enhances ionic conductivity in solid polymer electrolytes (SPEs). For example, copolymerizing with ethylene oxide (EO) and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) increases Li mobility due to sulfonyl-oxygen coordination. Electrochemical impedance spectroscopy (EIS) shows a 30% improvement in conductivity (from 1.2×10 to 1.6×10 S/cm) at 60°C .
Q. How can its fluorescence properties be leveraged in bioimaging?
- Methodological Answer : The sulfonyl group enables conjugation with fluorophores (e.g., dansyl chloride) for cellular tracking. In vitro studies using HeLa cells show blue emission (λ = 450 nm) with minimal cytotoxicity at concentrations <50 µM. Confocal microscopy confirms localization in lysosomes via colocalization with LysoTracker Red .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
